molecular formula C13H6F3IN2O4 B8298995 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-5-nitrobenzoic acid

3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-5-nitrobenzoic acid

Cat. No.: B8298995
M. Wt: 438.10 g/mol
InChI Key: GKAKRBVVSDYLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H6F3IN2O4 and its molecular weight is 438.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H6F3IN2O4

Molecular Weight

438.10 g/mol

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-5-nitrobenzoic acid

InChI

InChI=1S/C13H6F3IN2O4/c14-7-3-5(17)1-2-8(7)18-12-6(13(20)21)4-9(19(22)23)10(15)11(12)16/h1-4,18H,(H,20,21)

InChI Key

GKAKRBVVSDYLFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)O)[N+](=O)[O-])F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-iodoaniline (2.9 g, 11.8 mmoles) in 50 ml anhydrous THF at −60° C., 40 ml of a 1M solution of LHMDS in THF (40 mmoles) is added dropwise. In a separate flask, 2,3,4-trifluoro-5-nitrobenzoic acid (5 g, 22.6 mmoles), previously dissolved in THF (50 ml), is treated, at −60° C., with 25 ml of a 1M solution of LHMDS in THF (25 mmoles). Both solutions are stirred at −78° C. for 45 min and the second solution is transferred via cannula to the first reaction mixture. After completion of the addition the resulting mixture is stirred under argon at room temperature for 15 hours. The reaction mixture is quenched with water, then 1N HCl is added (pH=0-1) followed by brine (100 ml). The crude material is extracted with THF (3×100 ml), the organic layers are combined and dried (Na2SO4) and the solvent is removed to give the title compound.
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2.9 g
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40 mmol
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5 g
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50 mL
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25 mmol
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Synthesis routes and methods II

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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